molecular formula C19H14F3N3 B4383971 1,3-dimethyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1,3-dimethyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4383971
M. Wt: 341.3 g/mol
InChI Key: SCCDDDDBFGOQID-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is substituted with a naphthyl group, trifluoromethyl group, and two methyl groups. These substitutions contribute to its distinct chemical behavior and potential utility in research and industry.

Properties

IUPAC Name

1,3-dimethyl-6-naphthalen-1-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3/c1-11-17-15(19(20,21)22)10-16(23-18(17)25(2)24-11)14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCDDDDBFGOQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the naphthyl, trifluoromethyl, and methyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

1,3-dimethyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • 1,3-dimethyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • 1,3-dimethyl-6-(1-naphthyl)-4-methyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

1,3-dimethyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the specific combination of its substituents. The presence of the naphthyl group, trifluoromethyl group, and two methyl groups imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity. These features differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
1,3-dimethyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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